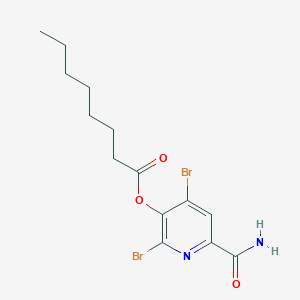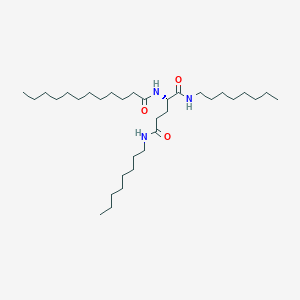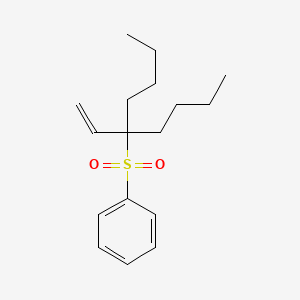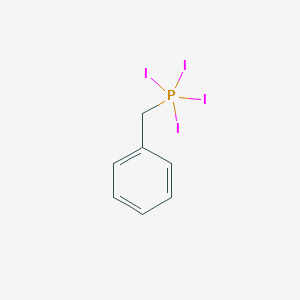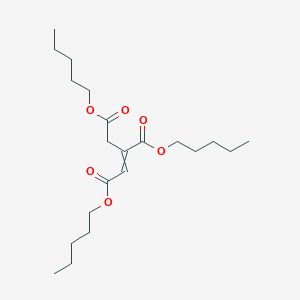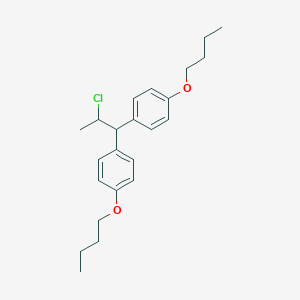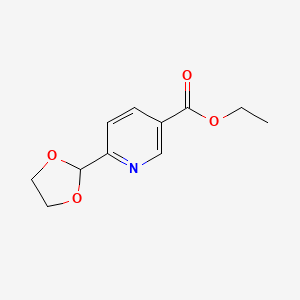
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It features a pyridine ring substituted with an ethyl ester group at the 3-position and a 1,3-dioxolane ring at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the pyridine derivative with ethylene glycol in the presence of an acid catalyst, forming the dioxolane ring through acetalization.
Esterification: The final step involves the esterification of the pyridine derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
科学研究应用
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
- Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
Comparison: Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of the dioxolane ring and the ethyl ester group on the pyridine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
64137-69-5 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-10(13)8-3-4-9(12-7-8)11-15-5-6-16-11/h3-4,7,11H,2,5-6H2,1H3 |
InChI 键 |
TWLIZTNUXQMFNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


